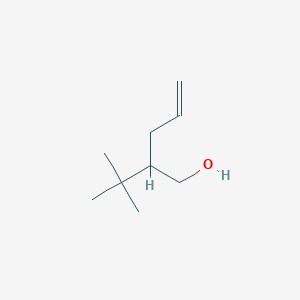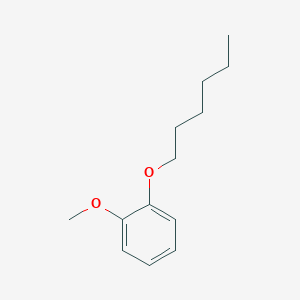![molecular formula C27H35N3O5Si B14267342 3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine CAS No. 195326-22-8](/img/no-structure.png)
3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is a synthetic compound that features a thymidine molecule modified with tert-butyl(diphenyl)silyl and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine typically involves the protection of hydroxyl groups on thymidine using tert-butyl(diphenyl)silyl chloride. This reaction is facilitated by a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The methylamino group is introduced through a subsequent reaction, often involving methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would ensure high yield and purity. The scalability of the synthesis process is crucial for its application in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include NaBH₄ and LiAlH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other sites. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups used in organic synthesis.
tert-Butyldiphenylsilyl (TBDPS) ethers: Known for their stability and selective protection of hydroxyl groups.
Uniqueness
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is unique due to the combination of tert-butyl(diphenyl)silyl and methylamino groups on a thymidine backbone. This unique structure provides specific reactivity and stability, making it valuable in various research and industrial applications .
Propiedades
| 195326-22-8 | |
Fórmula molecular |
C27H35N3O5Si |
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-[tert-butyl(diphenyl)silyl]oxy-5-(methylaminooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H35N3O5Si/c1-19-17-30(26(32)29-25(19)31)24-16-22(23(34-24)18-33-28-5)35-36(27(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,17,22-24,28H,16,18H2,1-5H3,(H,29,31,32)/t22-,23+,24+/m0/s1 |
Clave InChI |
NUOHTLZCOJVMFE-RBZQAINGSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





